1-(5-Chloro-2-methoxybenzyl)piperazine
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Overview
Description
1-(5-Chloro-2-methoxybenzyl)piperazine is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a piperazine ring substituted with a 5-chloro-2-methoxybenzyl group.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxybenzyl)piperazine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, helping to elucidate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. For example, it may bind to GABA receptors, leading to altered neuronal activity and potential therapeutic effects .
Comparison with Similar Compounds
1-(5-Chloro-2-methoxybenzyl)piperazine can be compared to other piperazine derivatives, such as:
1-(4-Methoxybenzyl)piperazine: Similar in structure but with a different substitution pattern, leading to variations in biological activity and chemical reactivity.
1-(5-Chloro-2-methylphenyl)piperazine: Another closely related compound with different substituents, affecting its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
1-[(5-chloro-2-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWELHCAXFIUDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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